molecular formula C23H20N4OS B12049118 2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone CAS No. 338426-00-9

2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone

Cat. No.: B12049118
CAS No.: 338426-00-9
M. Wt: 400.5 g/mol
InChI Key: HWWWOXBNLAGIDD-UHFFFAOYSA-N
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Description

2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone is a complex organic compound that features a triazole ring, a pyridine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Introduction of the Tolyl Group: The tolyl group is added through a Friedel-Crafts alkylation reaction.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction with a thiol compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with triazole rings are known to exhibit a range of biological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of multiple aromatic rings and a triazole moiety suggests that it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The triazole ring is known to bind to metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Tolyl)-3-(pyridin-4-yl)-1H-pyrazole
  • 2-(p-Tolyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
  • 4-(p-Tolyl)-5-(pyridin-4-yl)-1,2,3-triazole

Uniqueness

Compared to similar compounds, 2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone is unique due to the presence of both a triazole ring and a thioether linkage. This combination of functional groups can impart unique chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

CAS No.

338426-00-9

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H20N4OS/c1-16-3-7-18(8-4-16)21(28)15-29-23-26-25-22(19-11-13-24-14-12-19)27(23)20-9-5-17(2)6-10-20/h3-14H,15H2,1-2H3

InChI Key

HWWWOXBNLAGIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4

Origin of Product

United States

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